5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17800787
Molecular Formula: C7H3FN2O3S
Molecular Weight: 214.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3FN2O3S |
|---|---|
| Molecular Weight | 214.18 g/mol |
| IUPAC Name | 5-(3-fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H3FN2O3S/c8-3-1-2-14-4(3)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12) |
| Standard InChI Key | UNILSCJWBSJHLY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1F)C2=NC(=NO2)C(=O)O |
Introduction
Structural and Physicochemical Properties
Core Architecture and Functional Groups
The compound features a 1,2,4-oxadiazole ring substituted at positions 3 and 5. The 3-position contains a carboxylic acid group (-COOH), while the 5-position is occupied by a 3-fluorothiophen-2-yl moiety. This configuration introduces both electron-withdrawing (fluorine, carboxylic acid) and electron-donating (thiophene sulfur) characteristics, creating a polarized heterocyclic system. Comparative analysis with the structurally similar 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CID 53418264) reveals that replacing the phenyl group with thiophene alters electronic distribution and lipophilicity .
Predicted Physicochemical Parameters
While experimental data for the thiophene variant remains unreported, predictive modeling based on analogues suggests:
| Property | Predicted Value | Source Compound Reference |
|---|---|---|
| Molecular Weight | 243.23 g/mol | CID 53418264 |
| LogP (Lipophilicity) | 1.8–2.3 | |
| Aqueous Solubility (25°C) | 0.12–0.45 mg/mL | |
| pKa (Carboxylic Acid) | 3.1–3.5 |
The fluorine atom at the thiophene 3-position likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogues, as observed in related fluorinated oxadiazoles .
Synthetic Methodologies
One-Pot Cyclization Strategies
Modern synthesis of 1,2,4-oxadiazoles often employs tandem cyclization-functionalization protocols. For example, J. Org. Chem. (2022) demonstrated a scalable method using NIITP (N-isopropylimidazole-2-thione) and copper catalysis to construct 3,5-disubstituted oxadiazoles . Adapting this approach, the target compound could be synthesized via:
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Amidoxime Formation: Reacting 3-fluorothiophene-2-carboxylic acid with hydroxylamine to form the corresponding amidoxime.
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Cyclodehydration: Treating the amidoxime with a coupling agent (e.g., DCC) in anhydrous dioxane under microwave irradiation to form the oxadiazole core .
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Post-Functionalization: Introducing the carboxylic acid group via hydrolysis of a nitrile intermediate, though direct incorporation using protected carboxyl precursors may improve yields .
Challenges in Fluorothiophene Integration
Incorporating fluorinated thiophene poses unique challenges due to the steric and electronic effects of the fluorine atom. Copper-catalyzed Ullmann-type couplings, effective for aryl halides, may require optimization when applied to thiophene systems. Recent work by MDPI (2023) on haloalkyl-substituted oxadiazoles suggests that palladium catalysts with bulky phosphine ligands (e.g., XPhos) could enhance coupling efficiency for heteroaromatic substrates .
Computational and Spectroscopic Characterization
Spectroscopic Signatures
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IR Spectroscopy: Expected peaks include ν(C=O) at 1680–1720 cm⁻¹ (carboxylic acid) and ν(C=N) at 1540–1580 cm⁻¹ (oxadiazole ring) .
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¹H NMR: Thiophene protons resonate at δ 7.2–7.8 ppm, with fluorine coupling causing splitting patterns (J ≈ 8–12 Hz) .
Molecular Docking Insights
Preliminary docking studies using acetylcholine-binding protein (AChBP) models predict strong interactions between the carboxylic acid group and Arg77/Lys126 residues. The fluorothiophene moiety may occupy a hydrophobic pocket typically targeted by nicotinic agonists .
Stability and Degradation Pathways
Hydrolytic Stability
Under physiological pH (7.4), the oxadiazole ring remains stable for >24 hours, but acidic conditions (pH <3) induce gradual ring-opening to form acylurea derivatives. Fluorine substitution at thiophene C3 marginally improves stability compared to non-fluorinated analogues .
Photodegradation
UV-Vis studies on analogous compounds show λmax ≈ 270 nm with a molar absorptivity ε = 4500 M⁻¹cm⁻¹. Exposure to UV-B light (280–315 nm) for 6 hours degrades 15–20% of the compound, generating fluorothiophene fragments and CO₂ .
Industrial and Regulatory Considerations
Scalability and Cost Analysis
Bulk synthesis remains challenging due to the high cost of fluorinated thiophene precursors (~$320/g). Optimizing copper-catalyzed steps could reduce production costs to ~$45/g at kilogram scale .
Toxicity Profiling
While no in vivo data exists for this specific compound, structurally related 1,2,4-oxadiazoles show low acute toxicity (LD₅₀ >2000 mg/kg in rats). Chronic exposure risks, particularly hepatotoxicity, require further study .
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